N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-28-15-5-7-16(8-6-15)29(26,27)24-11-9-14(10-12-24)20(25)23-19-17-3-2-4-18(17)21-13-22-19/h5-8,13-14H,2-4,9-12H2,1H3,(H,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTRGZUKMBCCAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC=NC4=C3CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the cyclopenta[d]pyrimidine core, followed by the introduction of the piperidine ring and the methoxybenzenesulfonyl group. Common reagents used in these reactions include various amines, sulfonyl chlorides, and coupling agents. Reaction conditions may involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes .
Chemical Reactions Analysis
N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine or pyrimidine rings are replaced by other substituents.
Coupling Reactions: It can also undergo coupling reactions with other aromatic or heteroaromatic compounds, facilitated by catalysts like palladium or copper
Scientific Research Applications
N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases like cancer or neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of neurotransmitter release .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Core Scaffold Differences
- Cyclopenta[d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine: The target compound and the analog in share the cyclopenta[d]pyrimidine core, which imposes greater conformational rigidity compared to the pyrrolo[2,3-d]pyrimidine in and . The pyrrolo-pyrimidine system, with a five-membered pyrrole fused to pyrimidine, may exhibit enhanced π-stacking interactions due to planarity, while the cyclopenta core’s non-planar structure could influence binding pocket compatibility .
Substituent Effects
- Sulfonyl vs. Sulfamoyl/Sulfanyl Groups: The target compound’s 4-methoxybenzenesulfonyl group (electron-withdrawing) contrasts with the sulfamoyl group in (hydrogen-bond donor/acceptor) and the sulfanyl group in (less polar, more lipophilic). These differences impact solubility and target engagement; sulfonyl groups often improve aqueous solubility but may reduce membrane permeability .
- Aryl Modifications: The 4-methoxy (target) and 4-ethoxy () groups on the benzene ring affect lipophilicity (logP), with ethoxy being more lipophilic.
Biological Activity
N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopenta[d]pyrimidine core linked to a piperidine ring and a benzenesulfonyl moiety. The presence of these structural elements contributes to its diverse biological activities.
- Molecular Formula: C17H20N4O4S
- IUPAC Name: this compound
The biological activity of this compound primarily stems from its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound acts as an inhibitor of specific enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE can lead to increased levels of acetylcholine, affecting neurotransmission and potentially treating conditions like Alzheimer's disease .
- Antibacterial Activity: Preliminary studies indicate that derivatives of piperidine and sulfonamide exhibit antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .
- Anticancer Potential: Similar compounds have shown promise in inhibiting cancer cell proliferation through modulation of signaling pathways related to cell growth and apoptosis.
Table 1: Biological Activity Overview
Case Studies
- Anticholinesterase Activity: A study evaluated several derivatives with similar structures and found that they exhibited strong inhibition against AChE, with IC50 values significantly lower than control substances. This suggests potential therapeutic applications in neurodegenerative diseases .
- Antibacterial Screening: Compounds structurally related to this compound were tested against various bacterial strains. Results indicated a range of effectiveness, highlighting the potential for developing new antibiotics based on this scaffold .
- In Vivo Studies: Further research is needed to evaluate the in vivo efficacy and safety profile of this compound. Preliminary in vitro findings suggest it could lead to new treatments for infections and neurodegenerative disorders .
Q & A
Q. Q1. What are the key synthetic routes for preparing N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide, and how are intermediates monitored for purity?
Methodological Answer: Synthesis typically involves multi-step reactions:
Piperidine Core Formation : Start with piperidine-4-carboxylic acid derivatives. Protect the amine group using tert-butyloxycarbonyl (Boc) to avoid side reactions during sulfonylation .
Sulfonylation : React the Boc-protected piperidine with 4-methoxybenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., triethylamine) to introduce the sulfonyl group .
Cyclopenta[d]pyrimidine Coupling : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the cyclopenta[d]pyrimidinyl moiety to the piperidine nitrogen. Optimize temperature (80–100°C) and solvent (toluene/ethanol) for yield .
Deprotection and Finalization : Remove Boc groups using HCl/dioxane, followed by carboxamide formation via coupling with activated carboxylic acids (e.g., EDC/HOBt).
Q. Purity Monitoring :
- Thin-Layer Chromatography (TLC) : Track reaction progress using silica plates and UV visualization .
- NMR and LC-MS : Confirm intermediate structures and purity (>95%) before proceeding to the next step .
Q. Q2. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
1H/13C NMR : Identify protons and carbons in the cyclopenta[d]pyrimidine (δ 7.5–8.5 ppm for aromatic protons) and piperidine (δ 2.5–3.5 ppm for CH2 groups) moieties. The 4-methoxybenzenesulfonyl group shows a singlet at δ 3.8 ppm for the methoxy group .
High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass).
FT-IR : Detect sulfonamide S=O stretches (1350–1150 cm⁻¹) and carboxamide C=O (1650–1680 cm⁻¹) .
Advanced Questions: Biological Activity and Optimization
Q. Q3. How can researchers design assays to evaluate the target engagement of this compound in kinase inhibition studies?
Methodological Answer:
Kinase Selectivity Profiling :
- Use ATP-competitive binding assays with recombinant kinases (e.g., Akt, PKA) to measure IC50 values. Compare inhibition potency against off-target kinases to assess selectivity .
- Cellular Assays : Treat cancer cell lines (e.g., PC-3 prostate cancer) and quantify downstream biomarkers (e.g., phosphorylated Akt substrates via Western blot) .
Structural Optimization :
Q. Table 1: Key Modifications for Improved Bioavailability
| Modification | Effect on PKB Inhibition | Oral Bioavailability | Reference |
|---|---|---|---|
| 4-Benzylpiperidine | IC50 = 12 nM | Low (rapid clearance) | |
| 4-Carboxamide Derivative | IC50 = 8 nM | High (75% in mice) |
Q. Q4. What strategies address metabolic instability observed in preclinical studies of this compound?
Methodological Answer:
Metabolite Identification : Use LC-MS/MS to identify major metabolites from liver microsome incubations. Common issues include oxidation of the cyclopenta[d]pyrimidine ring .
Structural Hardening :
- Replace labile hydrogens with deuterium (deuterated analogs) to slow CYP450-mediated oxidation.
- Introduce electron-withdrawing groups (e.g., fluorine) on the benzene ring to reduce metabolic susceptibility .
Formulation Optimization : Use lipid-based nanoparticles to enhance solubility and reduce first-pass metabolism .
Advanced Questions: Computational and Structural Analysis
Q. Q5. How can molecular docking studies guide the design of analogs with improved target binding?
Methodological Answer:
Protein Preparation : Retrieve Akt1 structure (PDB: 3O96). Remove water molecules and add polar hydrogens using software like AutoDock Tools.
Ligand Docking :
- Perform flexible docking to account for piperidine ring conformational changes. Prioritize poses with hydrogen bonds to key residues (e.g., Glu234, Thr211) .
Free Energy Calculations : Use MM-GBSA to predict binding affinities of analogs. Validate with experimental IC50 values .
Q. Q6. What role does the 4-methoxybenzenesulfonyl group play in the compound’s pharmacokinetic profile?
Methodological Answer:
- Solubility : The sulfonyl group enhances water solubility via polar interactions, critical for oral absorption.
- Protein Binding : The 4-methoxy group reduces plasma protein binding, increasing free drug concentration. Quantify using equilibrium dialysis .
Data Contradiction Analysis
Q. Q7. How should researchers resolve discrepancies in reported IC50 values across studies?
Methodological Answer:
Standardize Assay Conditions : Ensure consistent ATP concentrations (e.g., 10 µM) and incubation times (60 min) .
Control for Batch Variability : Compare purity (>98%) and stereochemistry (e.g., chiral HPLC) of test compounds .
Statistical Validation : Use ANOVA to assess significance of differences between datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
